Superior Multi-Target Inhibition Profile: ASS234 vs. Donepezil in Simultaneous Cholinesterase and MAO Engagement
ASS234 is distinguished from the first-line AD drug donepezil by its ability to potently inhibit both cholinesterases and monoamine oxidases simultaneously. While donepezil is a selective AChE inhibitor (IC50 ~ 6.7 nM), it lacks meaningful activity against MAO-A/B (>100 µM) [1]. In contrast, ASS234 exhibits a balanced multi-target profile: it is a potent MAO-A inhibitor (IC50 5.2 nM) and MAO-B inhibitor (IC50 43 nM), while retaining substantial AChE and BuChE inhibitory activity (IC50 350 nM and 460 nM, respectively) [1][2]. This dual inhibition is not present in the parent compound donepezil, making ASS234 a superior tool for studying the synergistic effects of simultaneously enhancing cholinergic and monoaminergic neurotransmission in AD models [3].
| Evidence Dimension | Inhibitory activity against key AD targets (IC50) |
|---|---|
| Target Compound Data | MAO-A: 5.2 nM; MAO-B: 43 nM; AChE: 350 nM; BuChE: 460 nM |
| Comparator Or Baseline | Donepezil: AChE IC50 ~6.7 nM; MAO-A IC50 >100 µM; MAO-B IC50 >100 µM |
| Quantified Difference | ASS234 is a potent MAO-A/B inhibitor (IC50 5.2/43 nM) where donepezil is inactive (>100,000 nM). ASS234 is a moderate AChE inhibitor (350 nM) compared to donepezil's potent inhibition (6.7 nM). |
| Conditions | In vitro enzymatic assays using recombinant human enzymes. |
Why This Matters
For research groups investigating the 'multi-target hypothesis' in AD, procuring ASS234 provides a single, well-characterized molecule to study the combined effects of cholinesterase and MAO inhibition, unlike donepezil which only addresses the cholinergic deficit.
- [1] Bautista-Aguilera, O. M., Esteban, G., Chioua, M., Nikolic, K., Agbaba, D., Moraleda, I., ... & Marco-Contelles, J. (2014). Multipotent cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer's disease: design, synthesis, biochemical evaluation, ADMET, molecular modeling, and QSAR analysis of novel donepezil-pyridyl hybrids. Drug Design, Development and Therapy, 8, 1893-1910. View Source
- [2] MedChemExpress. (n.d.). ASS234 [Product Datasheet]. View Source
- [3] Esteban, G., Allan, J., Samadi, A., Mattevi, A., Unzeta, M., Marco-Contelles, J., ... & Ramsay, R. R. (2014). Kinetic and structural analysis of the irreversible inhibition of human monoamine oxidases by ASS234, a multi-target compound designed for use in Alzheimer's disease. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1844(6), 1104-1110. View Source
